molecular formula C9H15NO B1511581 Cyclobutyl(pyrrolidin-1-yl)methanone

Cyclobutyl(pyrrolidin-1-yl)methanone

Cat. No.: B1511581
M. Wt: 153.22 g/mol
InChI Key: BICWXPWGVBDGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(pyrrolidin-1-yl)methanone is a ketone derivative featuring a cyclobutyl group attached to a carbonyl carbon, which is further bonded to a pyrrolidine ring.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

cyclobutyl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C9H15NO/c11-9(8-4-3-5-8)10-6-1-2-7-10/h8H,1-7H2

InChI Key

BICWXPWGVBDGRA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Compounds for Comparison

The following compounds share structural motifs with Cyclobutyl(pyrrolidin-1-yl)methanone, enabling a comparative analysis of their physicochemical and structural properties:

Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone ()

(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone ()

Cyclohexyl-[3-hydroxy-3-phenyl-4-(4-phenylpiperidin-1-ylmethyl)-pyrrolidin-1-yl]methanone ()

[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-((R)-3-hydroxy-pyrrolidin-1-yl)-methanone ()

Physicochemical Properties and Structural Analysis

The table below summarizes critical parameters derived from experimental or calculated

Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Acceptors Polar Surface Area (Ų) Key Structural Features
This compound (Target) C₉H₁₅NO 153.22* ~0.3* 2* ~30* Cyclobutyl, pyrrolidine
Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone C₁₁H₂₀N₂O 196.29 0.449 3 21.22 Cyclobutyl, 7-membered diazepane ring
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone C₂₃H₂₈N₂O₂ 376.48* ~3.0* 4 ~55* Cyclopropane, tert-butylphenoxy, phenyl, pyrrolidine
Cyclohexyl-[3-hydroxy-3-phenyl-4-(4-phenylpiperidin-1-ylmethyl)-pyrrolidin-1-yl]methanone C₂₉H₃₂N₂O₂ 440.58 ~4.2* 4 ~60* Cyclohexyl, hydroxy-phenyl, piperidine-pyrrolidine hybrid
[(3S,4R)-3-Ethyl-...]-methanone C₁₉H₂₄N₆O₂ 392.45* ~1.5* 6 ~90* Pyrrolo-triazolo-pyrazine, ethyl, hydroxy-pyrrolidine

*Estimated values based on structural analogs or computational tools.

Key Observations:

Ring Size and Flexibility :

  • The target compound’s pyrrolidine (5-membered) vs. diazepane (7-membered) in affects conformational flexibility. Larger rings (e.g., diazepane) may enhance binding to proteins with extended pockets but reduce metabolic stability.
  • Cyclobutyl’s strain (~110° bond angles) increases reactivity compared to cyclopropane derivatives in , which exhibit greater steric hindrance.

Lipophilicity (logP): The target compound’s logP (~0.3) is lower than cyclopropane-containing (logP ~3.0) due to the absence of aromatic substituents.

Hydrogen-Bonding and Solubility :

  • Polar surface area (PSA) increases with additional heteroatoms (e.g., : PSA ~90 Ų), reducing membrane permeability. The target compound’s moderate PSA (~30 Ų) balances solubility and permeability.

Steric Effects :

  • Compounds like and incorporate multiple aromatic and bulky groups, which may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.

Implications for Drug Design

  • Target Compound : Suitable for CNS applications due to low molecular weight and moderate logP. The cyclobutyl group may confer rigidity, aiding in entropy-driven binding.
  • Diazepane Analog : Enhanced flexibility and higher logP (0.449) suggest utility in peripheral targets requiring prolonged exposure.
  • Aromatic Derivatives () : High logP and PSA limit BBB penetration but may serve as scaffolds for oncology or anti-inflammatory targets with hydrophobic binding sites.
  • Complex Heterocycles () : High PSA and hydrogen-bond capacity make them candidates for soluble kinase inhibitors or antiviral agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.